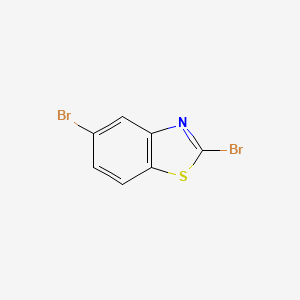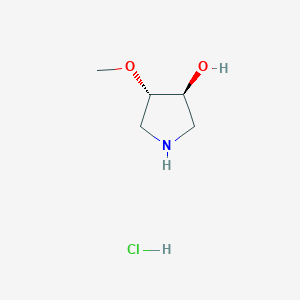
2-(Ethylthio)aniline hydrochloride
Descripción general
Descripción
“2-(Ethylthio)aniline hydrochloride” is an organic compound with the CAS Number: 101935-45-9 . Its molecular weight is 189.71 and its IUPAC name is 2-(ethylsulfanyl)aniline hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-(Ethylthio)aniline hydrochloride” is C8H11NS.ClH . The InChI code is 1S/C8H11NS.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H . The compound has a molecular weight of 153.25 g/mol .Physical And Chemical Properties Analysis
“2-(Ethylthio)aniline hydrochloride” is a solid at room temperature . It has a molecular weight of 153.25 g/mol . The compound has a topological polar surface area of 51.3 Ų . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds structurally similar to 2-(Ethylthio)aniline hydrochloride have been investigated for their potential as corrosion inhibitors. For instance, a study found that certain aniline derivatives, including those with ethylthio groups, effectively inhibit the corrosion of metals in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates (Farsak, Keleş, & Keleş, 2015; Daoud, Douadi, Issaadi, & Chafaa, 2014).
Molecular Structure Analysis
Research has delved into the spectroscopic and theoretical properties of compounds with ethylthio aniline structures, providing insights into their molecular geometry, electronic absorption spectra, and vibrational frequencies. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).
Catalysis
Certain ethylthio aniline derivatives have been identified as efficient catalysts for chemical reactions, such as the Suzuki-Miyaura C-C coupling in water. These findings highlight the potential of these compounds in facilitating eco-friendly chemical synthesis processes, offering high efficiency and stability under reaction conditions (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
Material Science
In the field of material science, studies have explored the synthesis and properties of polymers derived from aniline compounds, including their conductivity, morphology, and applications in electronics and biosensors. These polymers exhibit unique properties that can be tailored for specific applications, ranging from conductive materials to biofunctional surfaces (Konyushenko, Reynaud, Pellerin, Trchová, Stejskal, & Sapurina, 2011; Azak, Barlas, Yildiz, Gulec, Demir, Demirkol, & Timur, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethylsulfanylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFCSQWNKYXIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



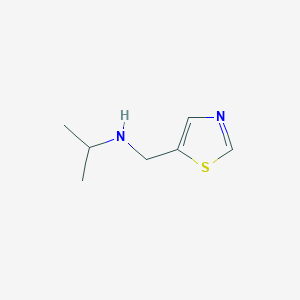
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
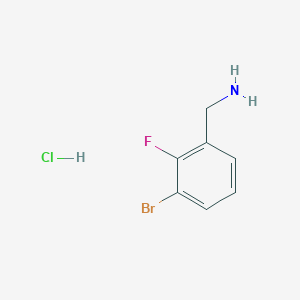

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)
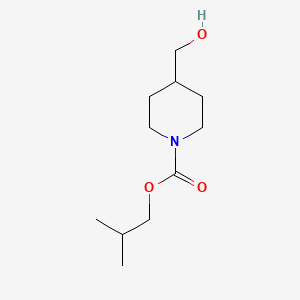
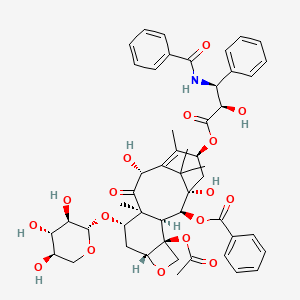
![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
